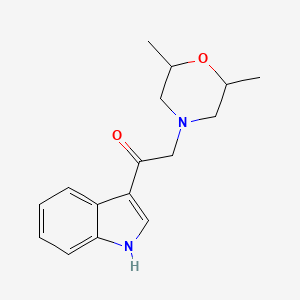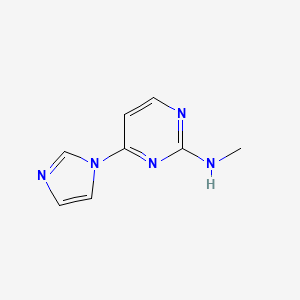
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone, also known as LJI308, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone is a selective inhibitor of the protein kinase AKT. AKT is a key regulator of cell survival and proliferation, and its overactivation is commonly observed in cancer cells. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone binds to the ATP-binding pocket of AKT and prevents its activation, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. This mechanism of action makes 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone a promising candidate for the development of targeted cancer therapies.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis. In addition, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone has been shown to sensitize cancer cells to other chemotherapeutic agents, which could enhance the efficacy of combination therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone is its high selectivity for AKT, which reduces the risk of off-target effects. Another advantage is its ability to inhibit the growth of various cancer cell lines, which makes it a versatile tool for preclinical studies. However, one limitation of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the development of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone and related compounds. One direction is the optimization of the pharmacokinetic properties of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone to improve its efficacy and reduce dosing frequency. Another direction is the identification of biomarkers that can predict patient response to 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone, which could improve patient selection and treatment outcomes. Finally, the combination of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone with other targeted therapies or immunotherapies could enhance its efficacy and overcome resistance mechanisms in cancer cells.
Méthodes De Synthèse
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone involves a multi-step process that starts with the condensation of 3-fluoroaniline and 2-acetyl-1,2,3,4-tetrahydroisoquinoline in the presence of a base. The resulting intermediate is then subjected to a series of chemical reactions to obtain the final product. The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone has been optimized for high yield and purity, making it suitable for use in preclinical and clinical studies.
Applications De Recherche Scientifique
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and ovarian cancer cells. In preclinical studies, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone has also demonstrated efficacy in inhibiting tumor growth in animal models. These findings suggest that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone may be a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-15-6-3-7-16(10-15)19-11-17(21)20-9-8-13-4-1-2-5-14(13)12-20/h1-7,10,19H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNCJOHNIABCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CNC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49675472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465128.png)
![4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7465136.png)





![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)





